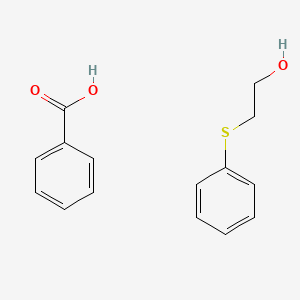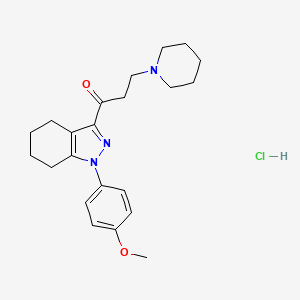
1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-piperidino-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-piperidino-, monohydrochloride is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a piperidine ring and a methoxyphenyl group in its structure suggests that it may have interesting pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-piperidino-, monohydrochloride typically involves multiple steps:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of the Methoxyphenyl Group: This step may involve the use of methoxy-substituted benzaldehydes or similar reagents.
Attachment of the Piperidine Ring: This can be done through nucleophilic substitution reactions or reductive amination.
Formation of the Monohydrochloride Salt: The final compound is often converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-piperidino-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or ketones.
Reduction: Reduction of the ketone group to alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-piperidino-, monohydrochloride likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the indazole and piperidine rings suggests that it may modulate signaling pathways or inhibit specific enzymes.
相似化合物的比较
Similar Compounds
1-Propanone, 1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-3-piperidino-: Lacks the methoxyphenyl group.
1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-morpholino-: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
The unique combination of the methoxyphenyl group and the piperidine ring in 1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-piperidino-, monohydrochloride may confer distinct pharmacological properties, making it a valuable compound for further research and development.
属性
CAS 编号 |
21484-45-7 |
|---|---|
分子式 |
C22H30ClN3O2 |
分子量 |
403.9 g/mol |
IUPAC 名称 |
1-[1-(4-methoxyphenyl)-4,5,6,7-tetrahydroindazol-3-yl]-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C22H29N3O2.ClH/c1-27-18-11-9-17(10-12-18)25-20-8-4-3-7-19(20)22(23-25)21(26)13-16-24-14-5-2-6-15-24;/h9-12H,2-8,13-16H2,1H3;1H |
InChI 键 |
USLKPCGKKJYTHS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C3=C(CCCC3)C(=N2)C(=O)CCN4CCCCC4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14698140.png)
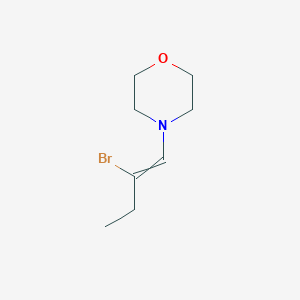

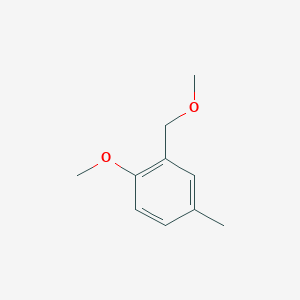
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
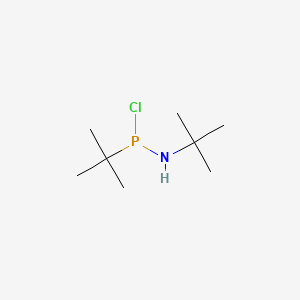
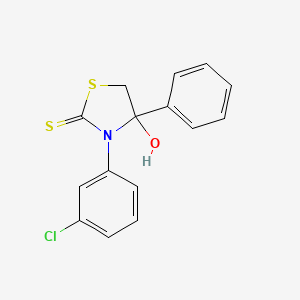
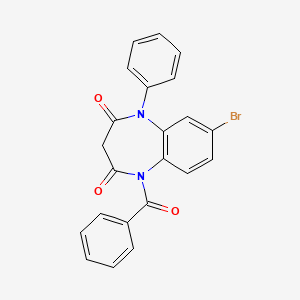

![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)
![[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate](/img/structure/B14698194.png)
